molecular formula C11H12Cl2Si B14892055 (3,4-Dichloro-phenylethynyl)-trimethyl-silane

(3,4-Dichloro-phenylethynyl)-trimethyl-silane

Cat. No.: B14892055
M. Wt: 243.20 g/mol
InChI Key: MMDZGXFBNJYFID-UHFFFAOYSA-N
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Description

(3,4-Dichloro-phenylethynyl)-trimethyl-silane is an organosilicon compound characterized by the presence of a phenylethynyl group substituted with two chlorine atoms at the 3 and 4 positions, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichloro-phenylethynyl)-trimethyl-silane typically involves the Sonogashira coupling reaction. This reaction is carried out between 3,4-dichloroiodobenzene and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichloro-phenylethynyl)-trimethyl-silane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The phenylethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can undergo reduction to form the corresponding phenylethyl derivative.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Products include various substituted phenylethynyl derivatives.

    Oxidation: Products include phenylacetic acids or aldehydes.

    Reduction: Products include phenylethyl derivatives.

Scientific Research Applications

(3,4-Dichloro-phenylethynyl)-trimethyl-silane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and materials science.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of other organosilicon compounds.

Mechanism of Action

The mechanism of action of (3,4-Dichloro-phenylethynyl)-trimethyl-silane involves its interaction with molecular targets through its phenylethynyl and trimethylsilyl groups. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. The compound’s effects are mediated by its ability to form stable complexes with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dichlorophenyl)-trimethylsilane
  • (3,4-Dichlorophenyl)-ethynylsilane
  • (3,4-Dichlorophenyl)-dimethylsilane

Uniqueness

(3,4-Dichloro-phenylethynyl)-trimethyl-silane is unique due to the presence of both phenylethynyl and trimethylsilyl groups, which confer distinct chemical reactivity and stability. This combination of functional groups makes it a versatile compound in various synthetic and research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H12Cl2Si

Molecular Weight

243.20 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C11H12Cl2Si/c1-14(2,3)7-6-9-4-5-10(12)11(13)8-9/h4-5,8H,1-3H3

InChI Key

MMDZGXFBNJYFID-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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